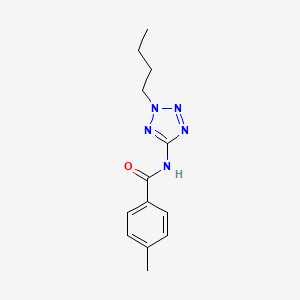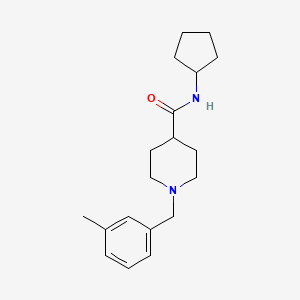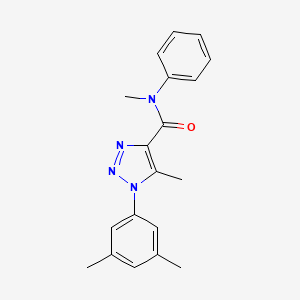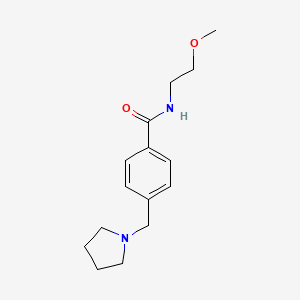![molecular formula C11H7ClN2O2S3 B4436634 {[5-chloro-4-(phenylsulfonyl)-1,3-thiazol-2-yl]thio}acetonitrile](/img/structure/B4436634.png)
{[5-chloro-4-(phenylsulfonyl)-1,3-thiazol-2-yl]thio}acetonitrile
描述
{[5-chloro-4-(phenylsulfonyl)-1,3-thiazol-2-yl]thio}acetonitrile is a chemical compound that belongs to the class of thiazole derivatives. It has gained significant attention in recent years due to its potential applications in various fields of scientific research.
作用机制
The mechanism of action of {[5-chloro-4-(phenylsulfonyl)-1,3-thiazol-2-yl]thio}acetonitrile is not fully understood. However, it has been suggested that the compound exerts its effects by inhibiting various enzymes and proteins involved in disease pathways. For instance, it has been reported to inhibit the activity of COX-2, an enzyme involved in the inflammatory response. Additionally, it has been shown to inhibit the activity of various kinases, which play a crucial role in cancer growth and progression.
Biochemical and physiological effects:
The biochemical and physiological effects of {[5-chloro-4-(phenylsulfonyl)-1,3-thiazol-2-yl]thio}acetonitrile have been extensively studied. The compound has been reported to reduce inflammation and oxidative stress, which are involved in the development of various diseases. Additionally, it has been shown to inhibit the growth of cancer cells and induce apoptosis, a process of programmed cell death. The compound has also been reported to have a positive effect on glucose metabolism, making it a potential candidate for the treatment of diabetes.
实验室实验的优点和局限性
The advantages of using {[5-chloro-4-(phenylsulfonyl)-1,3-thiazol-2-yl]thio}acetonitrile in lab experiments include its high potency and specificity for various disease pathways. Additionally, the compound has shown to have low toxicity and can be easily synthesized in the laboratory. However, the limitations of using the compound include its limited solubility in water, which can affect its bioavailability and efficacy. Additionally, the compound is relatively new, and its long-term effects on human health are not fully understood.
未来方向
There are several potential future directions for the research on {[5-chloro-4-(phenylsulfonyl)-1,3-thiazol-2-yl]thio}acetonitrile. One of the most promising areas is the development of new drugs based on the compound's structure. Additionally, the compound's potential use in the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease, can be further explored. Further research can also focus on understanding the compound's mechanism of action and its effects on different pathways. Finally, the development of new synthesis methods for the compound can be explored to improve its bioavailability and efficacy.
Conclusion:
In conclusion, {[5-chloro-4-(phenylsulfonyl)-1,3-thiazol-2-yl]thio}acetonitrile is a promising compound with potential applications in various fields of scientific research. The compound's synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on the compound can lead to the development of new drugs and treatments for various diseases.
科学研究应用
The {[5-chloro-4-(phenylsulfonyl)-1,3-thiazol-2-yl]thio}acetonitrile has shown promising results in various scientific research applications. It has been reported to possess anti-inflammatory, anti-cancer, and anti-bacterial properties. The compound has been extensively studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes. Additionally, it has shown to be effective in inhibiting the growth of bacterial strains, making it a potential candidate for the development of new antibiotics.
属性
IUPAC Name |
2-[[4-(benzenesulfonyl)-5-chloro-1,3-thiazol-2-yl]sulfanyl]acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O2S3/c12-9-10(14-11(18-9)17-7-6-13)19(15,16)8-4-2-1-3-5-8/h1-5H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPUQNYDPPLQLCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=N2)SCC#N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3,5-dimethyl-1-{[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}piperidine](/img/structure/B4436560.png)



![1-{2-[(2,4-dimethylphenyl)amino]-4-methyl-5-pyrimidinyl}ethanone](/img/structure/B4436598.png)
![4-methyl-N-{1-methyl-2-[(4-methyl-1-piperazinyl)methyl]-1H-benzimidazol-5-yl}benzamide](/img/structure/B4436606.png)
![methyl 9,9-dimethyl-6-[4-(methylthio)phenyl]-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate](/img/structure/B4436612.png)
![N-(2-chlorophenyl)-2-[1-(4-fluorobenzoyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B4436616.png)
![11-(4-ethyl-1-piperazinyl)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B4436622.png)

![4-[3-(4-isopropylphenyl)propanoyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B4436625.png)

